Polyglycerin-3

描述

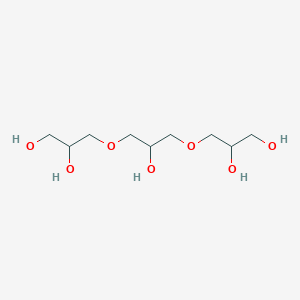

Structure

3D Structure

属性

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Chemical Properties of Polyglycerin-3 for Research Applications

Foreword: Beyond the Datasheet – A Researcher's Perspective on Polyglycerin-3

To the researchers, scientists, and drug development professionals who innovate at the frontier of material science and medicine, Polyglycerin-3 (PG-3) often appears as a simple humectant or emulsifier on a supplier's datasheet. This guide, however, is designed to transcend that superficial understanding. Here, we will dissect PG-3 not merely as an ingredient, but as a versatile and highly functional polyol platform. Its biocompatibility, tunable properties, and renewable origins from glycerol make it a compelling alternative to traditional polymers like polyethylene glycol (PEG). This document is structured to provide not just the "what" – the fundamental chemical and physical properties – but the critical "how" and "why." We will explore the causality behind analytical choices, provide field-tested protocols for its characterization, and delve into its reactive potential, which is the key to unlocking its advanced applications in drug delivery and formulation science.

Section 1: Core Chemical and Physical Profile of Polyglycerin-3

Polyglycerin-3 is not a single, monolithic molecule but rather an oligomeric mixture resulting from the controlled polymerization of glycerol. The "3" in its name denotes an average of three glycerol units linked by ether bonds.[1] This seemingly simple structure gives rise to a complex material whose properties are a direct function of its synthesis and resulting composition.

Structure and Synthesis

The idealized linear structure of Polyglycerin-3 (Triglycerol) consists of three glycerol molecules linked head-to-tail. However, the reality of its synthesis—typically a base-catalyzed condensation of glycerol at high temperatures or a ring-opening polymerization of glycidol—inevitably leads to a distribution of oligomers (diglycerol, triglycerol, tetraglycerol, etc.) as well as branched and cyclic isomers.[2][3]

A typical commercial PG-3 product will have a defined distribution, with triglycerol being the most abundant species.[4] This heterogeneity is not a flaw; rather, it is a defining characteristic that dictates the material's bulk properties such as viscosity and solubility. Understanding and controlling this distribution is paramount for reproducible research outcomes.

Key Physicochemical Properties

The utility of PG-3 in research applications stems from its unique combination of properties, which are summarized below. These values represent typical specifications and can vary based on the specific grade and manufacturing process.

| Property | Typical Value | Significance in Research Applications |

| INCI Name | Polyglycerin-3 | Standardization for cosmetic and pharmaceutical formulations. |

| CAS Number | 56090-54-1 (Triglycerol) | Unique identifier for the primary component.[5] |

| Average Molecular Weight | ~240 - 250 g/mol | Influences viscosity, solubility, and pharmacokinetic properties in drug delivery.[6][7] |

| Appearance | Colorless to pale yellow, viscous liquid | A key quality control parameter; color can indicate impurities or degradation.[6][8] |

| Density (at 20°C) | ~1.28 - 1.29 g/mL | Important for formulation calculations and density gradient separations.[6] |

| Dynamic Viscosity (at 25°C) | ~41,000 mPa·s (41 Pa·s) | Critical for processing, syringeability of injectable formulations, and texture of topicals.[7] |

| Water Solubility (at 20°C) | >1000 g/L | High water solubility is essential for aqueous formulations and biocompatibility.[6][8] |

| Solubility in Organic Solvents | Soluble in polar solvents (e.g., ethanol, methanol); insoluble in non-polar solvents (e.g., mineral oil).[2][9] | Dictates solvent choice for synthesis, purification, and formulation processes. |

| log P (Octanol-Water) | ~ -3.3 to -3.9 | Indicates high hydrophilicity, predicting low potential for bioaccumulation and membrane permeation without modification.[8] |

| Thermal Decomposition | Onset > 275 °C | High thermal stability allows for processing at elevated temperatures (e.g., melt extrusion, esterification). |

| Flash Point | ~234 - 260 °C | Important for handling and safety assessments during high-temperature processing.[7] |

Section 2: The Imperative of Characterization: Purity and Heterogeneity

As established, PG-3 is a mixture. For the scientist, this means that assuming the properties of a single, pure triglycerol molecule is insufficient. The distribution of oligomers (polydispersity) and the presence of branched or cyclic species directly impact performance. Therefore, robust analytical characterization is not merely a quality control step but a foundational requirement for any research application. The primary goals are to determine the molecular weight distribution and confirm the structural integrity of the polyether backbone.

The following diagram illustrates the logical workflow for comprehensive PG-3 characterization, ensuring that the material used in subsequent experiments is well-defined.

Caption: Logical workflow for the analytical qualification of Polyglycerin-3.

Section 3: Standard Analytical Protocols for Polyglycerin-3

The following protocols are presented as self-validating systems. The causality for each step is explained to empower the researcher to troubleshoot and adapt the methods as needed.

Protocol: Molecular Weight Distribution via Gel Permeation Chromatography (GPC/SEC)

Causality: GPC (also known as Size Exclusion Chromatography, SEC) is the gold standard for determining the molecular weight averages (Mw, Mn) and the polydispersity index (PDI) of polymers.[10] It separates molecules based on their hydrodynamic volume, which is crucial for understanding the oligomer distribution in a PG-3 sample. A narrow PDI (<1.5) is often desirable for applications requiring high consistency.

Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of high-purity Tetrahydrofuran (THF). The choice of THF is due to its ability to effectively solvate the polyether backbone and its compatibility with common GPC columns.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the PG-3 sample into a 2 mL glass vial.

-

Add 1 mL of THF to the vial.

-

Gently agitate at room temperature until the sample is fully dissolved. Rationale: Avoid sonication, which can cause shear degradation of polymer chains, artificially lowering the measured molecular weight.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Rationale: This removes any particulate matter that could damage the GPC column.

-

-

Instrumentation and Conditions:

-

HPLC System: Standard GPC/SEC system.

-

Columns: A set of polystyrene-divinylbenzene columns suitable for low molecular weight polymers (e.g., a series covering a range from 100 to 5000 Da).

-

Detector: Refractive Index (RI) detector. Rationale: PG-3 lacks a strong UV chromophore, making RI detection, which measures changes in the bulk refractive index of the eluent, the most suitable choice.

-

Column Temperature: 35 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures stable viscosity of the mobile phase and improves peak shape and reproducibility.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50-100 µL.

-

-

Calibration:

-

Prepare a series of narrow polystyrene or polyethylene glycol (PEG) standards of known molecular weights (e.g., 100, 250, 500, 1000, 2000 Da) in THF.

-

Inject each standard and generate a calibration curve by plotting the logarithm of the molecular weight against the elution time.

-

-

Data Analysis:

-

Inject the prepared PG-3 sample.

-

Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

-

Protocol: Structural Verification via ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation. For PG-3, ¹H NMR is used to verify the polyether backbone structure and to identify the signals from the terminal hydroxyl groups. It is also a powerful tool for detecting process-related impurities.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the PG-3 sample in 0.7 mL of a deuterated solvent. Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve the polar PG-3.[11]

-

Transfer the solution to a 5 mm NMR tube. Rationale: The solution must be free of any solid particles. If necessary, filter the sample through a glass wool plug in a Pasteur pipette directly into the NMR tube.[2]

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum. The large number of overlapping protons in the polymer backbone will create a complex multiplet.

-

-

Spectral Interpretation:

-

Polyether Backbone: Expect a broad, complex multiplet region between approximately 3.4 and 3.8 ppm. This signal corresponds to the -CH₂- and -CH- protons of the glycerol units.[4][8]

-

Hydroxyl Protons (-OH): In DMSO-d₆, the hydroxyl protons will appear as a distinct signal (often a broad singlet or triplet) typically between 4.4 and 4.8 ppm. In D₂O, these protons will exchange with deuterium and the peak will disappear, which is a useful confirmatory test.

-

Integration: While precise integration of the backbone is difficult, the ratio of the backbone protons to any impurity peaks can be used for semi-quantitative analysis of purity.

-

Section 4: The Reactive Hub: Functionalization of Hydroxyl Groups

The true power of PG-3 as a research tool lies in its five available hydroxyl groups (for the linear trimer), which serve as reactive handles for chemical modification. This allows for the covalent attachment of drugs, targeting ligands, or hydrophobic moieties to create novel materials with tailored properties, such as amphiphilic surfactants or polymer-drug conjugates.

Esterification is the most common functionalization reaction, converting the hydrophilic PG-3 into an amphiphilic polyglyceryl ester (PGE).[3]

Protocol: Synthesis of a Polyglyceryl-3 Ester (e.g., Polyglyceryl-3 Stearate)

Causality: This protocol describes the direct esterification of PG-3 with a fatty acid (stearic acid) to produce a non-ionic, biocompatible surfactant. Such surfactants are critical for creating stable emulsions for drug delivery or advanced formulations. The reaction is driven to completion by removing water under vacuum.

Caption: Workflow for the synthesis of a Polyglyceryl-3 ester.

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine Polyglycerin-3 and stearic acid. The molar ratio will determine the degree of esterification and the final Hydrophilic-Lipophilic Balance (HLB) of the product. A 1:1 ratio will yield primarily monoesters.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause oxidation at high temperatures.

-

Heating and Reaction:

-

Begin stirring and heat the mixture to 200-230 °C.

-

Once at temperature, slowly apply a vacuum to facilitate the removal of the water byproduct, driving the equilibrium towards the ester product.

-

-

Monitoring: Periodically take small aliquots of the reaction mixture to measure the acid value. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 3 mg KOH/g), indicating that the free fatty acid has been consumed.

-

Cooling and Isolation: Once the target acid value is reached, release the vacuum with nitrogen and cool the mixture to room temperature. The resulting product, Polyglyceryl-3 Stearate, is a waxy solid. No further purification is typically needed for many formulation applications.

Section 5: Applications in Drug Delivery and Advanced Formulations

The biocompatibility and tunable amphiphilicity of PG-3 and its derivatives make them highly attractive for pharmaceutical research. They can be used to formulate nanoparticles for encapsulating poorly soluble drugs, act as the hydrophilic block in polymer-drug conjugates, or form the basis of stable emulsions for topical or oral delivery.

Workflow: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

Causality: This workflow outlines the formulation of polymeric nanoparticles using a PG-3-based amphiphilic polymer (e.g., a polyester of PG-3 and a diacid). The nanoprecipitation (or solvent displacement) method is a rapid and straightforward technique for self-assembly. The hydrophobic drug is dissolved with the polymer in a water-miscible organic solvent. Rapid injection into water (an anti-solvent) causes the polymer to precipitate and self-assemble into nanoparticles, entrapping the drug within the hydrophobic core.

Caption: General workflow for formulating drug-loaded nanoparticles using a PG-3 derivative.

Methodology:

-

Organic Phase Preparation: Dissolve the amphiphilic PG-3 polymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like acetone or acetonitrile.

-

Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water. A small amount of a stabilizer may be included if needed.

-

Nanoprecipitation: Using a syringe pump for a controlled flow rate, rapidly inject the organic phase into the vigorously stirring aqueous phase. The volume ratio of aqueous to organic phase should be high (e.g., 10:1).

-

Solvent Removal: Stir the resulting nanoparticle suspension at room temperature under reduced pressure (using a rotary evaporator) to remove the organic solvent.

-

Characterization: The resulting nanoparticles should be characterized for size and size distribution (using Dynamic Light Scattering, DLS), drug loading, and encapsulation efficiency (using HPLC after dissolving the nanoparticles).

Conclusion

Polyglycerin-3 represents a remarkably versatile platform for chemical and pharmaceutical research. Its value extends far beyond its basic properties as a humectant. By understanding its inherent heterogeneity and applying robust analytical techniques for its characterization, researchers can confidently employ it as a starting material. The reactivity of its hydroxyl groups provides a gateway to creating a vast array of functional materials, from advanced emulsifiers to sophisticated drug delivery systems. This guide has provided the foundational knowledge and practical protocols to empower scientists to harness the full potential of this biocompatible and sustainable polymer. As the demand for green and safe materials in science grows, the importance and application of Polyglycerin-3 are set to expand significantly.

References

-

Safety Assessment of Diglycerin and Polyglycerin-3, -6, and -10 as Used in Cosmetics. (2022, July 6). Cosmetic Ingredient Review. Retrieved from [Link]

-

Polyglycerin-3 | C9H20O7 | CID 92007. (n.d.). PubChem. Retrieved from [Link]

-

How to make an NMR sample. (n.d.). University of Ottawa. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Polyglycerin-3. (n.d.). PubChem. Retrieved from [Link]

-

Examples of direct esterification of polyglycerol with fatty acids in the presence of acids or bases. (2019, July 1). USP 99.7 Glycerin Refining Equipment. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Queen's University, Department of Chemistry. Retrieved from [Link]

-

Solvay Chemicals Polyglycerol-3. (n.d.). LookPolymers. Retrieved from [Link]

-

Safety Assessment of Diglycerin and Polyglycerin-3, -6, and - CIR Report Data Sheet. (2023, March 9). Cosmetic Ingredient Review. Retrieved from [Link]

-

Garrigues, J. C., Cournac, M., Oswald, M., & Cassel, S. (2020). Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study. Journal of Chromatography A, 1616, 460792. Retrieved from [Link]

-

1H-NMR spectrum and schematic architecture of polyglycerol. (n.d.). ResearchGate. Retrieved from [Link]

-

POLYGLYCEROL-3. (n.d.). Aquachem Chemical Specialties. Retrieved from [Link]

-

Polyglyceryl-3 rice branate. (2023, July 27). Tiiips. Retrieved from [Link]

-

Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019, July 22). C-Therm Technologies Ltd. Retrieved from [Link]

-

DSC and TGA Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]

-

Evaluation of polyglycerol esters - and their sulfated derivatives. (n.d.). Delta Journal of Science. Retrieved from [Link]

- Glass transition temperature of polyglycerin-3. (2014, November 13). Google Patents.

- Glass transition temperature of dimethicone/polyglycerin-3 crosspolymer. (n.d.). Google Patents.

-

Glass transition temperature of semicrystalline polymer. (2014, September 25). Justia Patents. Retrieved from [Link]

-

Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. (2022, January 8). ACS Omega. Retrieved from [Link]

-

Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters. (n.d.). MDPI. Retrieved from [Link]

-

Amphiphilic drug–peptide–polymer conjugates based on poly(ethylene glycol) and hyperbranched polyglycerol for epidermal growth factor receptor targeting. (2020, May 19). RSC Publishing. Retrieved from [Link]

- Polyglycerol fatty acid ester mixture. (n.d.). Google Patents.

-

NOVEL SYNTHESIS OF POLYMERIC NANOPARTICLES FOR DRUG DELIVERY APPLICATIONS USING MICROFLUIDIC RAPID MIXING. (n.d.). The 12th International Conference on Miniaturized Systems for Chemistry and Life Sciences. Retrieved from [Link]

-

Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI. Retrieved from [Link]

-

NOVEL METHODS FOR FORMULATION OF NANOPARTICLES AND THEIR APPLICATIONS IN DRUG DELIVERY. (n.d.). IIP Series. Retrieved from [Link]

-

Design Considerations for Developing Hyperbranched Polyglycerol Nanoparticles as Systemic Drug Carriers. (n.d.). PubMed. Retrieved from [Link]

-

Covalent Polymer-Drug Conjugates. (n.d.). MDPI. Retrieved from [Link]

-

Polymer-drug conjugates. (n.d.). CentAUR. Retrieved from [Link]

-

Physical and Chemical Properties of triacyl glycerol. (2017, December 15). BrainKart. Retrieved from [Link]

-

Triacylglycerols Explained: Definition, Examples, Practice & Video Lessons. (2024, June 24). Pearson+. Retrieved from [Link]

-

Triacylglycerols: Structures and Properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Triglyceride. (n.d.). Wikipedia. Retrieved from [Link]

-

Explain the structure and the properties of triacylglycerol. (n.d.). Vedantu. Retrieved from [Link]

-

Cosmetic Product Safety Report. (2022, November 22). SQT Biomicroneedling. Retrieved from [Link]

-

Polyglycerin-3. (n.d.). Taiyo Kagaku Co., Ltd. Retrieved from [Link]

-

Polyglyceryl-3 Polyricinoleate TDS ENG. (n.d.). Avena Lab. Retrieved from [Link]

-

Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Phoenix Chemical, Inc. (n.d.). UL Prospector. Retrieved from [Link]

Sources

- 1. biomicroneedling.pl [biomicroneedling.pl]

- 2. Polyglyceryl-3 rice branate - Descrizione [tiiips.com]

- 3. aquachem.co.kr [aquachem.co.kr]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. lookpolymers.com [lookpolymers.com]

- 7. cir-safety.org [cir-safety.org]

- 8. sy-kogyo.co.jp [sy-kogyo.co.jp]

- 9. brainkart.com [brainkart.com]

- 10. researchgate.net [researchgate.net]

- 11. Triglyceride - Wikipedia [en.wikipedia.org]

Polyglycerin-3: From Synthesis to Characterization - A Beginner's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical application. This guide is designed for professionals in research and drug development who are new to polyglycerols. We will move beyond simple procedural lists to explore the fundamental principles, the causal relationships behind experimental choices, and the self-validating systems that ensure reliable and reproducible results. Polyglycerin-3 (PG-3) is not just a single molecule but a distribution of oligomers, and understanding how to control and verify its synthesis is paramount to its successful application.

Introduction to Polyglycerin-3

Polyglycerin-3 is a polyol composed of three glycerol units linked by ether bonds.[1] It is a viscous, colorless to light yellow liquid that is water-soluble.[1][2] Its molecular structure, rich in hydroxyl (-OH) groups, imparts valuable properties, making it a highly sought-after ingredient in various industries.

Key Properties and Applications:

-

Humectant: Due to its strong hygroscopic nature, PG-3 attracts and retains moisture, making it an excellent hydrating agent in skincare and cosmetic formulations.[1][3][4] Its larger molecular size compared to glycerol allows for slower skin penetration and longer-lasting moisturization.[1]

-

Emulsifier & Stabilizer: While PG-3 itself has some stabilizing properties, it is primarily used as a hydrophilic backbone for creating powerful emulsifiers through esterification with fatty acids.[2][3] These polyglyceryl esters are crucial in food products and cosmetics.

-

Biocompatibility: Derived from natural and renewable sources like vegetable oils, polyglycerols are known for their biocompatibility and low potential for allergenicity, making them suitable for sensitive skin products and biomedical applications.[3][5]

The primary challenge in working with PG-3 lies in the fact that its synthesis does not yield a single, pure compound. Instead, it produces a mixture of polyglycerol oligomers (diglycerol, triglycerol, tetraglycerol, etc.) and various isomers (linear, branched, and cyclic).[2] Therefore, controlling the synthesis to maximize the yield of triglycerol and accurately characterizing the resulting oligomer distribution are critical for quality control and functional performance.

Synthesis of Polyglycerin-3

There are two primary industrial routes for the synthesis of polyglycerols. The choice of method is a trade-off between reaction control, cost, safety, and the desired purity of the final product.

Method 1: Direct Polymerization of Glycerol

This is the most common and economically viable method for large-scale production. The underlying principle is a base- or acid-catalyzed polycondensation reaction where glycerol molecules link together, eliminating water.[6][7]

Causality Behind Experimental Choices:

-

Catalyst Selection: Alkaline catalysts (e.g., NaOH, KOH, K₂CO₃) are preferred for their efficiency in promoting the formation of linear polyglycerols with higher degrees of polymerization.[6][7] The catalyst works by deprotonating a glycerol hydroxyl group, creating a more nucleophilic alkoxide that attacks another glycerol molecule. Acid catalysts can also be used but may lead to different product distributions and require careful control to avoid side reactions.[8]

-

Temperature and Pressure: The reaction is typically carried out at elevated temperatures (230-270°C) to drive the dehydration reaction forward.[7] Applying a vacuum or purging with an inert gas (like nitrogen) is crucial to efficiently remove the water formed during the reaction, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of higher molecular weight polyglycerols.[6]

-

Reaction Time: The duration of the reaction directly influences the average degree of polymerization. Longer reaction times lead to higher oligomers. The process must be carefully monitored to achieve a distribution centered around PG-3.

-

Reactor Setup: Charge a three-necked round-bottom flask (equipped with a mechanical stirrer, a thermometer, and a distillation condenser) with high-purity glycerol (e.g., 100 g).

-

Catalyst Addition: Add an alkaline catalyst, such as sodium hydroxide (0.5-2.0% w/w of glycerol).

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can cause oxidation and color formation at high temperatures.

-

Heating and Reaction: Heat the mixture with constant stirring to 250-260°C. Water will begin to distill off as the polymerization proceeds.

-

Monitoring: Monitor the reaction progress by measuring the refractive index or hydroxyl value of the mixture at set intervals. The reaction is typically run for 2-4 hours.

-

Cooling and Neutralization: Once the desired degree of polymerization is reached, cool the reaction mixture to below 100°C. Neutralize the catalyst by adding a stoichiometric amount of an acid, such as phosphoric acid. This will precipitate the catalyst as a salt.

-

Purification: The crude polyglycerol mixture requires extensive purification to be usable.

-

Filtration: Remove the precipitated catalyst salts by filtration, possibly using a filter aid.[9]

-

Ion Exchange: Pass an aqueous solution of the crude product through a series of cation and anion exchange resin columns to remove residual salts and ionic impurities.[9][10][11]

-

Decolorization: Treat the solution with activated carbon to remove colored by-products.[10]

-

Distillation: Finally, remove unreacted glycerol and water by vacuum distillation to yield the purified polyglycerol-3 mixture.[12]

-

Caption: Workflow for the synthesis and purification of PG-3 via direct glycerol polymerization.

Method 2: Epichlorohydrin Route

This method offers greater control over the final product structure but involves more hazardous reagents. The process typically involves the hydrolysis of epichlorohydrin to form the highly reactive intermediate, glycidol. This glycidol then reacts with glycerol in a controlled manner to build the polyglycerol chain.[13]

Causality Behind Experimental Choices:

-

Controlled Addition: The stepwise addition of glycidol (or epichlorohydrin) to glycerol allows for more precise control over the chain length, potentially leading to a narrower oligomer distribution compared to the direct polymerization method.

-

Milder Conditions: This reaction can often be carried out at lower temperatures (e.g., room temperature to 80°C) than direct polymerization, reducing the formation of colored impurities and cyclic by-products.[13][14]

-

Catalyst: The reaction is catalyzed, for example, by triethanolamine or Lewis acids, which facilitate the ring-opening of the epoxide (glycidol) by a hydroxyl group from the growing polyglycerol chain.[13][14]

-

Safety and Purity: Epichlorohydrin and its intermediate glycidol are toxic and carcinogenic.[6] Furthermore, this route can introduce chlorine-containing impurities that must be meticulously removed, especially for food and cosmetic applications.[13]

-

Intermediate Formation: In a controlled reactor, epichlorohydrin is hydrolyzed under basic conditions to form glycidol. This step is critical and must be handled with extreme care due to the toxicity of the reagents.[13]

-

Reaction with Glycerol: Glycerol and a catalyst (e.g., triethanolamine) are charged into a separate reactor.[13]

-

Controlled Addition: The prepared glycidol is added dropwise to the glycerol mixture at a controlled temperature (e.g., 60-80°C) with vigorous stirring.

-

Reaction Completion: After the addition is complete, the reaction is allowed to proceed for several hours until the desired conversion is achieved.

-

Purification: The purification process is focused on removing the catalyst, any unreacted starting materials, and especially chlorine-containing by-products. This may involve a combination of neutralization, extraction, and ion-exchange chromatography.[13]

Caption: Reaction pathway for the synthesis of PG-3 using the epichlorohydrin/glycidol route.

Characterization of Polyglycerin-3

Characterization is a non-negotiable step to validate the synthesis. The goal is to quantify the oligomer distribution, determine the average molecular weight, and confirm the chemical structure. A multi-technique approach is essential for a comprehensive analysis.

Chromatographic Techniques

Chromatography is the cornerstone of polyglycerol analysis, allowing for the separation and quantification of the different oligomers.

HPLC is the most widely used technique for analyzing polyglycerol distribution.

-

Principle: The sample is passed through a column (typically a reversed-phase C18) with a liquid mobile phase. The different polyglycerol oligomers have varying polarities and will elute from the column at different times, allowing for their separation. Since polyglycerols lack a UV chromophore, detectors like a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are employed.[15][16][17]

-

Self-Validation: The method is validated by running certified standards for glycerol, diglycerol, and triglycerol to establish retention times and create calibration curves for quantification. The appearance of a series of peaks with increasing retention times corresponding to higher oligomers confirms a successful polymerization.[16]

-

Sample Preparation: Prepare a solution of the polyglycerol sample in the mobile phase (e.g., 1-5 mg/mL in high-purity water). Filter through a 0.45 µm syringe filter.

-

Instrumentation:

-

Column: Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with high-purity water or a gradient with acetonitrile/water.[18]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detector: Refractive Index Detector (RID) or ELSD.

-

-

Analysis: Inject the sample and record the chromatogram.

-

Data Interpretation: Identify peaks based on the retention times of known standards. The area of each peak is proportional to the concentration of that oligomer. Calculate the percentage of each oligomer (Glycerol, PG-2, PG-3, PG-4, etc.) in the mixture. A typical successful PG-3 synthesis will show PG-3 as the most abundant peak.[2][16]

GC can also be used but requires derivatization to make the non-volatile polyglycerols amenable to analysis.

-

Principle: The hydroxyl groups of the polyglycerols are converted to a more volatile form, typically trimethylsilyl (TMS) ethers, through a process called silylation. The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and detected by a Flame Ionization Detector (FID).[19] This method provides excellent resolution and quantification.[19]

Spectroscopic Techniques

Spectroscopy provides confirmation of the chemical structure and functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and straightforward technique to confirm a successful polymerization. The key is to observe changes in the spectrum compared to the glycerol starting material. The spectrum of polyglycerol will show a strong, broad absorbance for the O-H stretch (~3300 cm⁻¹) and a characteristic C-O-C ether stretch (~1100 cm⁻¹), the latter of which is absent in pure glycerol.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for detailed structural elucidation.[20][21] NMR can provide information on the ratio of different types of glycerol units (terminal, linear, branched), helping to understand the overall architecture of the synthesized polymers.[22] It is particularly useful for distinguishing between linear and cyclic isomers.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC separates molecules based on their hydrodynamic volume in solution.[23] It is the primary method for determining the average molecular weights (Number Average, Mn; Weight Average, Mw) and the Polydispersity Index (PDI = Mw/Mn). A low PDI value indicates a narrow distribution of molecular weights, which is often desirable. The system must be calibrated with appropriate polyglycol standards.[20][23]

Data Summary Table

| Parameter | Technique | Typical Result for PG-3 Product | Purpose |

| Oligomer Distribution | HPLC-RID/ELSD, GC-FID | PG-3: 35-55%, PG-2: 15-30%, PG-4: 10-25%[2] | Quantifies purity and composition |

| Average Molecular Weight | GPC/SEC | Mw ≈ 240-300 g/mol [24][25] | Determines average polymer chain length |

| Polydispersity Index (PDI) | GPC/SEC | 1.1 - 1.5 | Measures the breadth of the molecular weight distribution |

| Structural Confirmation | FTIR | Presence of C-O-C ether linkage (~1100 cm⁻¹) | Confirms polymerization occurred |

| Isomeric Structure | ¹H and ¹³C NMR | Chemical shifts confirm polyether backbone | Provides detailed structural information |

| Purity (non-glycerol) | Ion Chromatography, AA | Low ppm levels of salts/catalyst | Ensures removal of process impurities |

Conclusion

The synthesis and characterization of Polyglycerin-3 is a multi-faceted process that demands a deep understanding of reaction kinetics, purification science, and analytical chemistry. For the researcher or drug development professional, mastering these fundamentals is key to producing a consistent, high-quality material. By approaching synthesis with a clear understanding of how each parameter influences the outcome and employing a robust, multi-technique characterization strategy, one can ensure the final product meets the stringent requirements for its intended application. This guide provides the foundational knowledge to begin that journey, emphasizing that in polymer science, the "why" is just as important as the "how."

References

-

SincereSkincare.com. Polyglycerin-3 | Korean skincare. [Link]

-

Suzhou Greenway Biotech Co.,Ltd. Polyglycerin-3. [Link]

-

Aquachem Chemical Specialties. POLYGLYCEROL-3. [Link]

-

Lesielle. Polyglycerin-3 in skincare, What is?. [Link]

-

Qingdao HuaYi Biological Technology Co., LTD. Polyglyceryl-3. [Link]

-

National Center for Biotechnology Information. Polyglycerin-3. PubChem Compound Summary for CID 92007. [Link]

-

Su, K., et al. (2020). Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix. Food Chemistry, 332, 127393. [Link]

-

Unknown Author. Analysis of Polyglycerol Fatty Acid Ester. [Link]

-

Cyberlipid. Polyglycerol fatty acid esters analysis. [Link]

- Google Patents.

-

Zain, N. M., et al. (2021). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. Polymers, 13(21), 3746. [Link]

-

SIELC Technologies. HPLC Derivatization and Quantitative Analysis of Glycerol. [Link]

-

Food and Agriculture Organization of the United Nations. POLYGLYCEROL ESTERS OF FATTY ACIDS. [Link]

-

Cosmetic Ingredient Review. (2023). Safety Assessment of Diglycerin and Polyglycerin-3, -6, and -10. [Link]

-

Godinho, B., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10, 1033827. [Link]

- Google Patents.

-

Godinho, B., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology, 10. [Link]

-

Pagliaro, M., & Rossi, M. (2014). Glycerol-Derived Renewable Polyglycerols: A Class of Versatile Chemicals of Wide Potential Application. Green Chemistry and Sustainable Technology. [Link]

-

Simanjuntak, F. R., et al. (2023). Synthesis of Polyglycerol under Superbasic Conditions to Reduce the Severity of the Reaction Conditions. Journal of Chemical Reaction Engineering, 21(2), 353-360. [Link]

-

Ferreira, P., et al. (2018). Preparation of Triglycerol from Glycerol and Epichlorohydrin at Room Temperature: Synthesis Optimization and Toxicity Studies. ACS Sustainable Chemistry & Engineering, 6(10), 13264-13274. [Link]

- Google Patents.

- Google Patents.

- Google Patents. Methods for making polyglycerol. US8704005B2.

- Google Patents. Clean process for using glycerin to synthesize epichlorohydrin. CN102617514B.

- Google Patents. Synthesis method of polyglycerol polyglycidyl ether. CN111171283A.

-

Wrzecionek, M., et al. (2023). Poly(glycerol sebacate): A Comparative Study of Various Synthesis Methods. Biomacromolecules. [Link]

-

Sorokina, S., et al. (2014). Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol. Chemical Engineering Transactions, 37, 25-30. [Link]

-

Reynier, A., et al. (2020). Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study. Journal of Chromatography A, 1618, 460792. [Link]

-

Sci-Hub. Preparation of Triglycerol from Glycerol and Epichlorohydrin at Room Temperature: Synthesis Optimization and Toxicity Studies. [Link]

-

Adeniyi, A. G., & Ighodalo, D. M. (2019). Purification strategies for crude glycerol: A review. International Journal of Current Research in Life Sciences, 8(02), 2262-2268. [Link]

- Google Patents. PROCESS FOR PRODUCING POLYGLYCERIN. DE2455327A1.

-

ResearchGate. Polymers characterization by 1H NMR, DSC and GPC. [Link]

-

ResearchGate. The high performance liquid chromatography (HPLC) chromatogram of commercial polyglycerol. [Link]

-

Deroo, S., et al. (2002). Liquid chromatography of polyglycerol fatty esters and fatty ethers on porous graphitic carbon and octadecyl silica by using evaporative light scattering detection and mass spectrometry. Journal of Chromatography A, 961(1), 59-67. [Link]

-

Asaro, F., et al. (2020). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers, 12(7), 1475. [Link]

-

Orfanakis, A., et al. (2013). Characterization of Polyglycerol Polyricinoleate Formulations Using NMR Spectroscopy, Mass Spectrometry and Dynamic Light Scattering. Journal of the American Oil Chemists' Society, 90(10), 1547-1558. [Link]

-

Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]

-

Polymer Char. (2012). Characterizing copolymer compositional heterogeneity by GPC-FTIR combined system. [Link]

Sources

- 1. lesielle.com [lesielle.com]

- 2. aquachem.co.kr [aquachem.co.kr]

- 3. sincereskincare.com [sincereskincare.com]

- 4. polyglycerine.com [polyglycerine.com]

- 5. mdpi.com [mdpi.com]

- 6. qualitas1998.net [qualitas1998.net]

- 7. US8816133B2 - Process of producing polyglycerol from crude glycerol - Google Patents [patents.google.com]

- 8. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]

- 9. US3742069A - Purification of polyglycerols - Google Patents [patents.google.com]

- 10. JPH05117195A - Purification of polyglycerol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. DE2455327A1 - PROCESS FOR PRODUCING POLYGLYCERIN - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN111171283A - Synthesis method of polyglycerol polyglycidyl ether - Google Patents [patents.google.com]

- 15. hplc.eu [hplc.eu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 24. Polyglycerin-3 | C9H20O7 | CID 92007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Fundamental Principles of Polyglycerol Chemistry

Abstract

Polyglycerols (PGs) are a class of polyether polymers that have garnered significant attention across the biomedical and pharmaceutical landscapes. Characterized by a flexible polyether backbone densely decorated with hydroxyl groups, PGs exhibit remarkable properties including exceptional water solubility, high biocompatibility, and multivalency.[1][2][3] These attributes make them a compelling alternative to more conventional polymers like poly(ethylene glycol) (PEG).[4][5] This guide provides a comprehensive exploration of the core principles of polyglycerol chemistry, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that yield diverse architectures, the analytical techniques for their characterization, their fundamental physicochemical properties, and their burgeoning applications. The narrative is grounded in established scientific literature, providing both foundational knowledge and field-proven insights to empower innovation in your research.

The Architectural Diversity of Polyglycerols

The term "polyglycerol" encompasses a family of macromolecules that can be synthesized into distinct architectures, each conferring unique properties and application potential. Understanding these structural variations is fundamental to harnessing their capabilities. The primary architectures are linear, hyperbranched, and dendritic.[1][6]

-

Linear Polyglycerol (LPG): In this architecture, glycerol monomer units are linked in a sequential, chain-like fashion. This structure is achieved by polymerizing a protected form of glycidol to prevent the side reactions that cause branching.[3][6] The resulting polymer has a defined number of hydroxyl groups per repeating unit.

-

Hyperbranched Polyglycerol (HPG): HPGs are tree-like, globular macromolecules with a high degree of branching.[7][8] They are typically synthesized in a one-step polymerization of unprotected glycidol, which acts as an AB₂-type monomer, leading to a random but highly branched structure.[6][9] This architecture results in a high density of terminal functional groups, low intrinsic viscosity, and a compact three-dimensional structure.[8][10]

-

Dendritic Polyglycerol (PGD): Dendrimers are perfectly branched, monodisperse macromolecules with a precisely defined structure. Their synthesis is a multi-step, iterative process that allows for exact control over the number of branching points and terminal groups, but it is considerably more laborious than HPG synthesis.[11][12]

Caption: Architectural comparison of polyglycerols.

Synthesis of Polyglycerol: Controlling Macromolecular Design

The choice of synthetic strategy is paramount as it dictates the final architecture and properties of the polyglycerol. The most prevalent methods involve the ring-opening polymerization of glycidol or the direct polycondensation of glycerol.

Ring-Opening Polymerization of Glycidol

The epoxide ring of the glycidol monomer is susceptible to ring-opening, which can be initiated through anionic, cationic, or coordination mechanisms.[1] Anionic ring-opening polymerization (AROP) is the most widely utilized method due to its control over molecular weight and structure.[13][14]

-

Mechanism for Hyperbranched Polyglycerol (HPG): The direct AROP of unprotected glycidol is a self-condensing vinyl polymerization. The initiator (e.g., a partially deprotonated alcohol) opens the epoxide ring of a glycidol monomer. The resulting alkoxide can then initiate the polymerization of another monomer. Crucially, the hydroxyl group on the glycidol monomer can be deprotonated by the propagating alkoxide chain end, creating a new initiation site on the polymer backbone. This proton transfer reaction leads to the formation of branches, resulting in the characteristic hyperbranched architecture.[1][15][16]

-

Mechanism for Linear Polyglycerol (LPG): To prevent the branching caused by proton transfer, the hydroxyl group of glycidol must be protected prior to polymerization.[3] A common protecting group is the acid-labile ethoxyethyl acetal, forming the monomer ethoxyethyl glycidyl ether (EEGE).[6][9] The AROP of EEGE proceeds without branching, yielding a linear protected polyglycerol. A subsequent deprotection step under acidic conditions removes the acetal groups, revealing the free hydroxyl moieties and yielding the final linear polyglycerol.[17]

Caption: Synthetic pathways to HPG and LPG via AROP.

Polycondensation of Glycerol

Polyglycerol can also be synthesized by the direct polymerization of glycerol, a bio-based and cost-effective monomer.[12][18] This reaction is typically carried out at high temperatures (220-260°C) under an inert atmosphere with an alkaline catalyst.[19][20] The process involves the formation of ether linkages between glycerol molecules. This method generally produces a mixture of linear, branched, and cyclic oligomers with a broad molecular weight distribution.[20][21] It is a common industrial method for producing polyglycerol esters used as emulsifiers in the food and cosmetic industries.[22]

Experimental Protocol: Synthesis of Hyperbranched Polyglycerol (HPG)

This protocol describes a representative lab-scale synthesis of HPG via anionic ring-opening polymerization of glycidol, a method widely adapted in research settings.[13]

Materials:

-

Initiator: 1,1,1-Tris(hydroxymethyl)propane (TMP)

-

Monomer: Glycidol (distilled before use)

-

Catalyst: Potassium methylate solution in methanol

-

Solvent (optional): Dioxane (anhydrous)[1]

-

Quenching agent: Methanol

-

Purification: Dialysis membrane (appropriate MWCO), deionized water

Procedure:

-

Initiator Preparation: Dry the initiator (TMP) under vacuum at 60°C for 24 hours in a flame-dried Schlenk flask.

-

Initiation: Dissolve the dried TMP in the optional solvent (dioxane) under an inert atmosphere (Argon or Nitrogen). Add the potassium methylate solution stoichiometrically to deprotonate a portion of the hydroxyl groups, forming the initiating species. Stir for 1 hour at 90°C. Causality: The partial deprotonation of the multifunctional initiator core creates the active alkoxide sites necessary to start the polymerization chains.

-

Polymerization: Add the distilled glycidol dropwise to the initiator solution at 90°C under vigorous stirring. The reaction is exothermic and addition should be slow to maintain temperature control. Causality: Slow monomer addition prevents uncontrolled, rapid polymerization which can broaden the molecular weight distribution and pose a safety hazard.

-

Propagation: After complete addition of the monomer, allow the reaction to proceed at 90°C for 8-12 hours. The viscosity of the solution will increase significantly.[1]

-

Termination: Cool the reaction mixture to room temperature and terminate the polymerization by adding an excess of methanol to protonate the active alkoxide chain ends.

-

Purification:

-

Dissolve the crude polymer in deionized water.

-

Purify the polymer by dialysis against deionized water for 48-72 hours, changing the water frequently to remove unreacted monomer, initiator, and catalyst salts.

-

Isolate the final product by lyophilization (freeze-drying) to obtain a highly viscous, colorless liquid or a glassy solid.

-

Characterization of Polyglycerols

A suite of analytical techniques is required to confirm the structure, molecular weight, and purity of the synthesized polyglycerols.

| Technique | Abbreviation | Primary Information Obtained |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Confirms the polyether backbone structure, determines the degree of branching in HPGs by integrating signals from dendritic, linear, and terminal units.[13][23] |

| Gel Permeation / Size Exclusion Chromatography | GPC / SEC | Determines the average molecular weight (Mn, Mw) and the polydispersity index (Đ), indicating the breadth of the molecular weight distribution. |

| Mass Spectrometry | MS (MALDI-TOF, ESI) | Provides absolute molecular weight information and can help identify the composition of oligomeric species in low molecular weight samples.[24][25] |

| Fourier-Transform Infrared Spectroscopy | FTIR | Confirms the presence of key functional groups, notably the broad O-H stretch of the hydroxyl groups and the C-O-C stretch of the ether backbone.[24] |

| Dynamic Light Scattering | DLS | Measures the hydrodynamic radius (Rh) of the polymers in solution, providing insight into their size and aggregation state.[26] |

Core Properties and Advantages

Polyglycerols possess a unique combination of properties that make them highly attractive for biomedical applications.[1][27]

-

Biocompatibility and Low Toxicity: PGs are generally regarded as safe and exhibit excellent biocompatibility, with minimal cytotoxicity and immunogenicity.[7][28][29] Glycerol itself is a natural metabolite and is on the FDA's GRAS (Generally Regarded as Safe) list.[28]

-

Hydrophilicity and Water Solubility: The high density of hydroxyl groups along the polyether backbone renders PGs highly soluble in water and other polar solvents.[1][30] This is crucial for applications in biological systems.

-

Multivalency and Functionalizability: The abundant hydroxyl groups serve as reactive handles for further chemical modification.[3][11] This allows for the covalent attachment of drugs, targeting ligands, imaging agents, or other functional moieties.

-

"Stealth" Properties: Similar to PEG, polyglycerol coatings on nanoparticles can reduce non-specific protein adsorption (the formation of a protein corona), thereby evading uptake by the mononuclear phagocyte system and prolonging circulation time in the bloodstream.[4][31] Some studies suggest HPG may be superior to PEG in this regard.[10][31]

Table 2: Comparative Properties of Polymer Architectures

| Property | Linear PG (LPG) | Hyperbranched PG (HPG) | Poly(ethylene glycol) (PEG) |

| Architecture | Linear Chain | Globular, Branched | Linear Chain |

| Hydroxyl Group Density | High (one per monomer) | Very High (high terminal density) | Low (two terminal groups) |

| Intrinsic Viscosity | Moderate-High | Low[8][10] | Moderate-High |

| Biocompatibility | Excellent[3] | Excellent[7][8] | Good (concerns over anti-PEG antibodies)[5] |

| Functionalization Sites | Backbone & Termini | Primarily Termini | Termini Only |

Functionalization: Tailoring Polyglycerol for Advanced Applications

The true power of polyglycerol lies in its capacity for chemical modification. The hydroxyl groups can be transformed into a vast array of other functionalities to create tailored materials.

-

Esterification/Etherification: Reaction with fatty acids or alkyl halides can introduce hydrophobic domains, creating amphiphilic structures suitable for forming micelles or encapsulating hydrophobic drugs.[20][22][32]

-

Oxidation/Amination: The hydroxyl groups can be oxidized to aldehydes or carboxylates, or converted to amines, providing reactive sites for bioconjugation via reductive amination or amide bond formation.

-

"Click" Chemistry: Introduction of azide or alkyne groups enables highly efficient and specific conjugation reactions via copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This is particularly useful for attaching sensitive biological molecules.[28]

-

Orthogonal Functionalization: Advanced synthetic strategies allow for the creation of PGs with multiple, distinct reactive groups that can be addressed independently of one another, enabling the one-pot synthesis of complex, multifunctional constructs.[11]

Caption: Workflow for the functionalization of polyglycerol.

Applications in Research and Drug Development

The unique properties of PGs have led to their exploration in numerous high-value applications:

-

Drug Delivery Systems: PGs can act as soluble carriers for drugs, increasing their stability and solubility.[1][27] They can be formulated into nanoparticles or nanogels for controlled release and targeted delivery.[28][33] The hyperbranched structure of HPG provides a large capacity for drug loading.[1]

-

Surface Modification: Coating nanoparticles, implants, or biosensors with PG can reduce biofouling and improve biocompatibility.[1][31][33] This "stealth" coating helps drug delivery vehicles evade the immune system.[4]

-

Biomaterials and Hydrogels: PGs are excellent building blocks for creating hydrogels for tissue engineering and regenerative medicine due to their high water content and biocompatibility.[27][34] These hydrogels can be made responsive to stimuli like pH or temperature.[27][28]

-

Protein Conjugation: Attaching PG to therapeutic proteins (a process analogous to PEGylation) can enhance their stability, reduce immunogenicity, and prolong their plasma half-life.[1][17]

Conclusion

Polyglycerol chemistry offers a versatile and powerful platform for the development of advanced materials for biomedical and pharmaceutical applications. Through controlled synthesis, scientists can generate a range of architectures, from well-defined linear chains to complex hyperbranched globules. The inherent biocompatibility, hydrophilicity, and exceptional functionalizability of these polymers provide a robust foundation for innovation. As researchers continue to push the boundaries of polymer chemistry, polyglycerols are poised to become an indispensable tool in the creation of next-generation therapeutics, diagnostics, and biomaterials.

References

-

Al-Ahmady, Z. S., & Haag, R. (2022). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. MDPI. [Link]

-

Okayama University. (2024). Polyglycerol coating: A breakthrough in safer nanoparticle environmental remediation. ScienceDaily. [Link]

-

Adeli, M., et al. (2018). Modification of carbon-based nanomaterials by polyglycerol: recent advances and applications. RSC Advances. [Link]

-

Ghasemi, M., et al. (2023). Polyglycerols-based hydrogels for biomedical applications: a comprehensive review. Journal of Materials Chemistry B. [Link]

-

Al-Ahmady, Z. S., & Haag, R. (2022). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. Polymers. [Link]

-

Garnier, T., et al. (2021). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. MDPI. [Link]

-

Behrens, H., & Mieth, G. (1984). [Synthesis, characterization and application of polyglycerols and polyglycerol fatty acid esters]. Nahrung. [Link]

-

Al-Ahmady, Z. S., & Haag, R. (2022). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. Refubium, Freie Universität Berlin. [Link]

-

ResearchGate. (n.d.). Reaction scheme of anionic ring opening polymerization of glycidol. ResearchGate. [Link]

-

Wang, D., & Zhao, Y. (2017). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. PMC, NIH. [Link]

-

Ofek, G., et al. (2016). Water-Soluble Polyglycerol Dendrimers with Two Orthogonally Reactive Core Functional Groups for One-Pot Functionalization. NIH. [Link]

-

Xiong, M. H., et al. (2012). The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles. PMC, NIH. [Link]

-

Thomas, A., et al. (2014). Beyond Poly(ethylene glycol): Linear Polyglycerol as a Multifunctional Polyether for Biomedical and Pharmaceutical Applications. ACS Publications. [Link]

-

Al-Ahmady, Z. S., & Haag, R. (2022). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. PMC, NIH. [Link]

-

Bhise, S. D., et al. (2015). Synthesis Characterization and Application of Polyglycerol Esters of Fatty Acids: Biodegradable Surfactants. Taylor & Francis Online. [Link]

-

Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. (2023). ACS Macro Letters. [Link]

-

Dernedde, J., et al. (2010). Polyglycerol-based hydrogels and nanogels: from synthesis to applications. Future Medicinal Chemistry. [Link]

-

Prosa, T. J., et al. (2001). Structure of Hyperbranched Polyglycerol and Amphiphilic Poly(glycerol ester)s in Dilute Solution As Observed by Small-Angle Neutron Scattering. KOPS - University of Konstanz. [Link]

-

Polyglycerol. (2024). ChemBK. [Link]

-

Komatsu, N., et al. (2020). Polyglycerol Grafting Shields Nanoparticles from Protein Corona Formation to Avoid Macrophage Uptake. ACS Nano. [Link]

-

Comparison of linear polymers, HPGs, and dendrimers. (n.d.). ResearchGate. [Link]

-

Weiss, M. (2013). A kinetic model for the anionic ring-opening polymerization of glycidol. Refubium, Freie Universität Berlin. [Link]

-

Taton, D., et al. (1985). Polymerization of glycidol and its derivatives: A new rearrangement polymerization. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

-

Characterization of Polyglycerol Polyricinoleate Formulations Using NMR Spectroscopy, Mass Spectrometry and Dynamic Light Scattering. (2023). Request PDF on ResearchGate. [Link]

-

Weiss, M. E. R. (2013). A kinetic model for the anionic ring-opening polymerization of glycidol. Semantic Scholar. [Link]

-

Su, C., et al. (2024). Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix. PubMed. [Link]

-

Shin, K., et al. (2022). Polyglycerol and Poly(ethylene glycol) exhibit different effects on pharmacokinetics and antibody generation when grafted to nanoparticle surfaces. Biomaterials. [Link]

-

Su, C., et al. (2023). TOF-MS based characterization of polyglycerol polyricinoleate (PGPR) samples. Taylor & Francis Online. [Link]

- Babayan, V. K., & Bell, W. E. (1986). Polyglycerol ester synthesis.

-

Polyglyceryl esters. (n.d.). Cyberlipid. [Link]

-

Krylska, M., et al. (2025). Polyglycerol-based Lipids: A Next-Generation Alternative to PEG in Lipid Nanoparticles for Advanced Drug Delivery Systems. ChemRxiv. [Link]

-

Ingredient: Polyglycerol. (n.d.). Caring Sunshine. [Link]

-

Thomas, A., et al. (2014). Beyond poly (ethylene glycol): linear polyglycerol as a multifunctional polyether for biomedical and pharmaceutical applications. Biomacromolecules. [Link]

-

Study on Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and its Application as an Emulsion Stabilizer. (2023). ResearchGate. [Link]

-

Functionalized polyesters derived from glycerol: Selective polycondensation methods toward glycerol‐based polyesters by different catalysts. (2018). Request PDF on ResearchGate. [Link]

-

Garnier, T., et al. (2021). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. PMC, NIH. [Link]

-

Zhang, M., et al. (2023). Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters. NIH. [Link]

-

Kainthan, R. K., et al. (2006). Structure-biocompatibility relationship of dendritic polyglycerol derivatives. National Genomics Data Center (CNCB-NGDC). [Link]

-

Garnier, T., et al. (2021). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. Semantic Scholar. [Link]

-

POLYGLYCEROL ESTER. (n.d.). Ataman Kimya. [Link]

-

da Silva, C. A., et al. (2018). Application of Glycerol in the Synthesis of Hyperbranched and Highly Branched Polyethers: Characterization, Morphology and Mechanism. SciELO. [Link]

-

Pagliaro, M., & Rossi, M. (2014). Glycerol-Derived Renewable Polyglycerols: A Class of Versatile Chemicals of Wide Potential Application. qualitas1998.net. [Link]

-

Polyglycerol polyricinoleate. (n.d.). Wikipedia. [Link]

-

Pok, S., et al. (2022). Sterilization Effects on Poly(glycerol dodecanedioate), a Biodegradable Shape Memory Elastomer for Biomedical Applications. PMC, NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Refubium - Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [refubium.fu-berlin.de]

- 3. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dynamed.bme.umich.edu [dynamed.bme.umich.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modification of carbon-based nanomaterials by polyglycerol: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Water-Soluble Polyglycerol Dendrimers with Two Orthogonally Reactive Core Functional Groups for One-Pot Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Polymerization of glycidol and its derivatives: A new rearrangement polymerization | Semantic Scholar [semanticscholar.org]

- 15. Refubium - A kinetic model for the anionic ring-opening polymerization of glycidol [refubium.fu-berlin.de]

- 16. A kinetic model for the anionic ring-opening polymerization of glycidol | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. CA1185610A - Polyglycerol ester synthesis - Google Patents [patents.google.com]

- 20. Polyglyceryl esters | Cyberlipid [cyberlipid.gerli.com]

- 21. qualitas1998.net [qualitas1998.net]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-biocompatibility relationship of dendritic polyglycerol derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 30. echemi.com [echemi.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 33. sciencedaily.com [sciencedaily.com]

- 34. Polyglycerol-based hydrogels and nanogels: from synthesis to applications. [repository.cam.ac.uk]

Exploring the In Vitro Biocompatibility of Polyglycerin-3: A Senior Application Scientist's Perspective

An In-Depth Technical Guide:

Executive Summary

Polyglycerin-3 (PG-3), a polymer derived from glycerin, is increasingly utilized as a humectant, emulsifier, and solubilizer in cosmetics, personal care products, and pharmaceutical formulations.[1][2][3] Its appeal lies in its "PEG-free" nature, moisturizing capabilities, and derivation from natural sources.[1][4] As with any material intended for human contact, a rigorous evaluation of its biocompatibility is paramount. This guide provides a comprehensive framework for assessing the in vitro biocompatibility of PG-3, grounded in established international standards and field-proven methodologies. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and robust assessment of cellular response. This document is intended for researchers, scientists, and drug development professionals tasked with qualifying new or existing formulations containing PG-3.

Foundational Principles: Understanding PG-3 and Biocompatibility

Chemical and Physical Profile of Polyglycerin-3

Polyglycerin-3 is a polyol consisting of three glycerol units linked by ether bonds.[5][6][7] This structure imparts a high degree of hydrophilicity and a larger molecular size compared to its monomer, glycerin, which is believed to allow for slower skin penetration and longer-lasting hydration.[6] Its primary functions in formulations are as a humectant and skin-conditioning agent.[2][8] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of Polyglycerin-3

| Property | Value | Source(s) |

|---|---|---|

| INCI Name | Polyglycerin-3 | [6] |

| Chemical Formula | C₉H₂₀O₇ | [5] |

| Average Molecular Weight | ~240.25 g/mol | [5][9] |

| CAS Number | 56090-54-1 | [5][8] |

| Appearance | Clear to yellowish viscous liquid | [9][10] |

| Solubility | Water Soluble | [8][10] |

| Primary Functions | Humectant, Emulsifier, Skin Conditioner |[1][8] |

The Logic of In Vitro Biocompatibility Testing

In vitro biocompatibility testing serves as the first critical checkpoint in the safety evaluation of a material. It is a rapid, sensitive, and cost-effective method to screen for potential adverse biological effects from leachable substances.[11] The foundational standard governing this process is ISO 10993: Biological evaluation of medical devices , with Part 5 (ISO 10993-5 ) specifically detailing the tests for in vitro cytotoxicity.[12][13] The core principle is to expose cultured mammalian cells to the test material, or an extract of it, and then measure the cellular response using appropriate biological parameters.[12][14] A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[13]

The overall workflow is a tiered approach, starting with broad cytotoxicity screening and proceeding to more specific mechanistic assays if required.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed L929 mouse fibroblast cells (or another suitable cell line like Balb/c 3T3) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. [15]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Preparation of Test Articles: Prepare extracts of the PG-3 formulation according to ISO 10993-12. Typically, this involves incubating the material in culture medium (e.g., MEM with 5% serum) at 37°C for 24 hours. Prepare a serial dilution of the extract (e.g., 100%, 50%, 25%, 12.5%).

-

Cell Treatment: Carefully aspirate the seeding medium from the cells and replace it with 100 µL of the prepared PG-3 extracts, negative control (medium from high-density polyethylene extract), positive control (medium from organo-tin stabilized PVC extract), and untreated medium control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. [16]Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours. [17]Visually confirm the formation of purple formazan crystals in viable cells.

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [16]7. Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background. [16]

The LDH assay is a cytotoxicity test that quantifies cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes. [18][19]LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis. [20][21]The amount of LDH activity in the supernatant is therefore directly proportional to the number of dead or damaged cells. [4]This assay provides a distinct endpoint from the MTT assay, focusing on membrane integrity rather than metabolic rate.

Detailed Protocol: LDH Assay

-

Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. It is highly efficient to run both assays in parallel from the same initial cell treatment plates.

-

Supernatant Collection: After the 24-hour treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. [4]3. Sample Transfer: Carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate. [18][21]4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Abcam, Promega, or Cell Signaling Technology). [18][20][21]This typically involves a catalyst and dye solution that reacts with LDH to produce a colored formazan product. [19]Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [18][21]6. Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~490 nm) using a microplate reader. [21]7. Controls: It is critical to include a "maximum LDH release" control by treating a set of cells with a lysis buffer to determine the total LDH content. [21][22] Table 2: Summary of Primary In Vitro Biocompatibility Assays for PG-3

Assay Type Specific Test Principle Endpoint Measured Interpretation (per ISO 10993-5) Cytotoxicity MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. [17][16] Metabolic Activity / Cell Viability A reduction in viability >30% is a cytotoxic effect. [13] Cytotoxicity LDH Release Assay Measurement of lactate dehydrogenase released from cells with compromised plasma membranes. [18][19] Cell Membrane Integrity / Cell Lysis A significant increase in LDH release relative to negative control indicates cytotoxicity. | Inflammation | Cytokine Profiling | Quantification of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells. [23][24]| Inflammatory Potential | A significant upregulation of pro-inflammatory cytokines suggests a material-induced inflammatory response. [25]|

Assessment of Inflammatory Response

While cytotoxicity assays screen for acute cell death, it is also crucial to understand if a material elicits a sub-lethal inflammatory response. [25]When a biomaterial interacts with immune cells, it can trigger signaling cascades that lead to the release of cytokines—molecular messengers that orchestrate inflammation. [24][26]Measuring the production of key pro-inflammatory cytokines provides insight into the material's immunomodulatory potential.

Detailed Protocol: Cytokine Profiling

-

Cell Culture: Use a relevant immune cell line, such as the human monocytic cell line THP-1. [23]Differentiate the monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a rest period.

-

Cell Treatment: Seed the differentiated macrophages and expose them to the PG-3 extract, positive control (e.g., Lipopolysaccharide, LPS), and negative control for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which now contains the secreted cytokines.

-